molecular formula C9H7BrO2 B15067652 8-Bromo-isochroman-4-one

8-Bromo-isochroman-4-one

Cat. No.: B15067652
M. Wt: 227.05 g/mol
InChI Key: IYYLISMVHVHXMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isochromanones differ from chromanones in the oxygen atom's position within the bicyclic framework, leading to distinct electronic and steric characteristics. Hypothetically, 8-Bromo-isochroman-4-one would feature a bromine substituent at the 8-position of the isochromanone backbone.

Properties

IUPAC Name

8-bromo-1H-isochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-8-3-1-2-6-7(8)4-12-5-9(6)11/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYLISMVHVHXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2Br)C(=O)CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-isochroman-4-one typically involves the bromination of isochroman-4-one. One common method is the bromination of isochroman-4-one using bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow bromination. This method allows for better control over reaction conditions and yields higher purity products .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-isochroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Bromo-isochroman-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-isochroman-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting various biological pathways. For example, it has been shown to inhibit the enzyme SIRT2, which is involved in neurodegenerative disorders .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Halogenation: Bromine and chlorine increase molecular weight significantly (e.g., 8-Bromo-6-chlorochroman-4-one, MW 261.50 vs. unsubstituted chroman-4-one, MW 164.16). Fluorine, being lighter, has a smaller impact . Methyl Groups: Adding a methyl group (e.g., 6-Bromo-8-methylchroman-4-one) increases hydrophobicity and density (1.542 g/cm³) compared to non-methylated analogs .

Thermal Stability: Limited data exists, but 6-Bromo-8-methylchroman-4-one’s high predicted boiling point (358.8°C) suggests strong intermolecular forces due to bromine and methyl groups .

Chlorine in 8-Bromo-6-chlorochroman-4-one could improve stability against oxidation, making it suitable for long-term storage .

Biological Activity

8-Bromo-isochroman-4-one is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Molecular Formula : C9H7BrO
Molecular Weight : 215.05 g/mol
IUPAC Name : 8-bromo-2,3-dihydro-1H-isochromen-1-one

Biological Activities

This compound exhibits several biological activities, including:

  • Antioxidant Activity : Studies have demonstrated that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. Its antioxidant properties may contribute to protective effects against various diseases, including neurodegenerative disorders.
  • Anticancer Properties : Research indicates that this compound can inhibit the proliferation of cancer cells. In vitro studies have shown its effectiveness against several cancer cell lines, including breast and prostate cancer. The compound appears to induce apoptosis (programmed cell death) in these cells through the activation of caspases and modulation of related signaling pathways.
  • Anti-inflammatory Effects : The compound has been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Modulation of Gene Expression : It can influence the expression of genes associated with apoptosis and inflammation, further elucidating its role in cancer therapy and anti-inflammatory treatments.
  • Interaction with Reactive Oxygen Species (ROS) : By scavenging ROS, this compound mitigates oxidative damage, which is a common pathway in many chronic diseases.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a calculated IC50 value of approximately 5 µM. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways and increased levels of reactive oxygen species (ROS) .

Case Study 2: Anti-inflammatory Effects

In a research article from Phytotherapy Research, the anti-inflammatory effects of this compound were evaluated using a murine model of inflammation. The results showed a marked decrease in edema and inflammatory markers when treated with the compound compared to controls. Histological analysis confirmed reduced infiltration of inflammatory cells in treated tissues .

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to other related compounds:

CompoundAntioxidant ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundYesYesYes
IsochromanModerateModerateNo
Brominated derivativesYesVariableYes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.